![molecular formula C21H12O6 B13993493 2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione CAS No. 27575-46-8](/img/structure/B13993493.png)
2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. Benzo[a]pyrene derivatives are often studied for their environmental and biological impacts, particularly their roles as pollutants and carcinogens .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) typically involves multi-step organic reactions. One common approach is the cyclization of biphenyl intermediates, followed by functional group modifications to introduce the hydroxyl and methoxy groups . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of such complex PAHs is less common due to their potential toxicity and environmental impact. when required, these compounds are synthesized in controlled laboratory environments using advanced organic synthesis techniques. The production process involves stringent safety measures to handle the hazardous reagents and by-products .
化学反应分析
Types of Reactions
Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and quinone derivatives, which are often studied for their biological activities and environmental impacts .
科学研究应用
Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
作用机制
The mechanism of action of Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes convert the compound into reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA. This interaction can lead to mutations and initiate carcinogenesis . The compound also interacts with the aryl hydrocarbon receptor (AhR), which regulates the expression of detoxifying enzymes .
相似化合物的比较
Similar Compounds
Benzo[a]pyrene: A well-known PAH with similar structural features but lacking the additional hydroxyl and methoxy groups.
Benzo[e]pyrene: Another isomer of benzopyrene with different ring fusion patterns.
Dibenzopyrenes: Compounds with additional fused benzene rings, leading to larger and more complex structures.
Uniqueness
Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) is unique due to its specific functional groups, which influence its chemical reactivity and biological interactions. The presence of multiple hydroxyl and methoxy groups enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound for studying the effects of functionalization on PAHs .
属性
CAS 编号 |
27575-46-8 |
|---|---|
分子式 |
C21H12O6 |
分子量 |
360.3 g/mol |
IUPAC 名称 |
2,6,12-trihydroxy-4-methoxybenzo[a]pyrene-5,10-dione |
InChI |
InChI=1S/C21H12O6/c1-27-21-12-6-8(22)5-10-14(24)7-11-15-9(3-2-4-13(15)23)19(25)18(20(21)26)17(11)16(10)12/h2-7,22,24-25H,1H3 |
InChI 键 |
UFXKTCNWYNYJDN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=C(C=C3C2=C4C(=C5C(=O)C=CC=C5C(=C4C1=O)O)C=C3O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


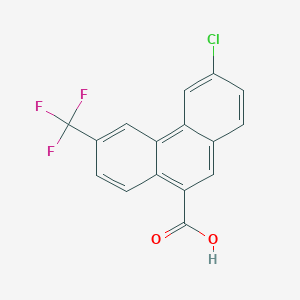
![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)

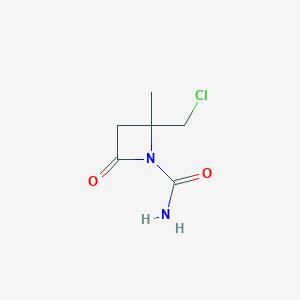
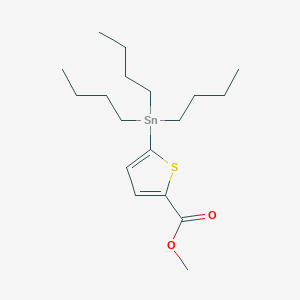
![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)
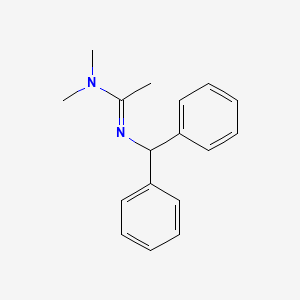

![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
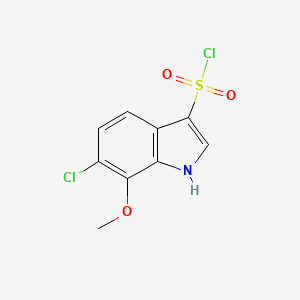
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)

